Poloxalene

概述

描述

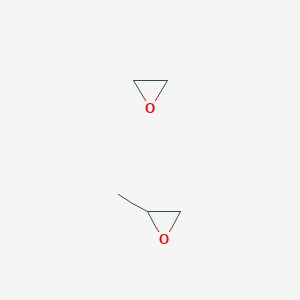

泊洛沙姆是一种由环氧乙烷和环氧丙烷合成的嵌段共聚物。 它因其作为非离子表面活性剂的用途而广为人知,并且在兽医学中常用作消泡剂,以防止反刍动物的腹胀 . 该化合物属于环氧化合物家族,其特征是具有三个环原子的环醚(一个氧原子和两个碳原子) .

准备方法

合成路线和反应条件: 泊洛沙姆是通过环氧乙烷和环氧丙烷的聚合反应合成的。该过程涉及这些单体的顺序添加以形成嵌段共聚物。 该反应通常在催化剂(如氢氧化钾)存在下进行,并在受控的温度和压力条件下进行 .

工业生产方法: 在工业环境中,泊洛沙姆的生产涉及大型聚合反应器,其中环氧乙烷和环氧丙烷以受控方式引入。对反应进行监测以确保实现所需的分子量和嵌段结构。 最终产品在严格的条件下进行纯化和包装,以保持其质量 .

化学反应分析

反应类型: 泊洛沙姆主要经历典型的环氧化合物反应,包括:

氧化: 泊洛沙姆可以被氧化以形成各种氧化产物,具体取决于使用的条件和试剂。

还原: 还原反应可以将泊洛沙姆转化为不同的还原形式。

取代: 泊洛沙姆可以发生取代反应,其中一个官能团被另一个取代。

常用试剂和条件:

氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。

还原: 可以使用诸如氢化铝锂等还原剂。

取代: 各种亲核试剂可用于取代反应。

形成的主要产物: 从这些反应形成的主要产物取决于所用条件和试剂的具体情况。 例如,氧化可能产生羟基化的衍生物,而还原可以产生更简单的醇 .

科学研究应用

Veterinary Applications

1.1 Anti-Bloat Agent in Cattle

Poloxalene is primarily utilized as an anti-bloat agent in cattle, particularly those grazing on legume-rich pastures such as alfalfa and clover. Bloat is a serious condition caused by excessive gas accumulation in the rumen, which can lead to severe health complications or even death in ruminants. This compound functions by reducing the surface tension of the gas bubbles formed in the rumen froth, thereby facilitating their expulsion and mitigating the risk of bloat .

Case Study: Effect on N-Alkane Concentration

A study conducted by Nuthall et al. (2000) investigated the impact of this compound on n-alkane concentrations in cattle feces. The research aimed to determine whether this compound interfered with the n-alkane technique used for estimating herbage intake and dietary composition in grazing ruminants. The findings indicated that while this compound effectively reduced bloat, its interaction with n-alkanes could potentially invalidate dietary assessments .

Agricultural Applications

2.1 Enhancing Forage Utilization

In addition to its veterinary applications, this compound is being explored for its potential to enhance forage utilization in livestock systems. By preventing bloat, it allows cattle to graze more effectively on high-protein legumes without the associated risks, thereby improving overall feed efficiency and animal health .

2.2 Use in Feed Formulations

This compound is incorporated into feed formulations as a top-dressing or liquid premix. Its addition helps maintain the stability of feed mixtures, particularly those containing high levels of legumes. The FDA has approved this compound for use in animal feeds, recognizing its safety and efficacy .

Summary of Findings

The following table summarizes key findings from various research studies on this compound's applications:

| Study | Focus | Findings | Implications |

|---|---|---|---|

| Nuthall et al. (2000) | Anti-bloat effects | This compound reduces bloat incidence but may interfere with n-alkane measurement techniques | Important for dietary assessment methods |

| Research on grazing behavior | Ingestion moderation | This compound moderates ingestive behavior in cattle grazing lucerne | Enhances grazing efficiency and reduces bloat risk |

| FDA Approval | Feed additive | Approved for use as a top-dressing or liquid premix | Supports safe incorporation into livestock diets |

作用机制

泊洛沙姆主要通过其表面活性剂特性发挥作用。它降低表面张力,从而形成稳定的乳液和分散体。 在兽医学中,泊洛沙姆通过降低瘤胃中气泡的表面张力来防止反刍动物腹胀,使气泡更容易聚结并排出 .

类似化合物:

泊洛沙姆 407: 一种具有不同嵌段长度的类似嵌段共聚物,用于药物递送和作为热凝胶剂.

独特性: 泊洛沙姆因其特定的嵌段结构和分子量而独一无二,这赋予了其独特的表面活性剂特性。 它形成稳定乳液和防止反刍动物腹胀的能力使其与其他类似化合物区分开来 .

相似化合物的比较

Poloxamer 407: A similar block copolymer with different block lengths, used in drug delivery and as a thermogelling agent.

Poloxamine: Another block copolymer with different structural properties, used in similar applications as poloxalene.

Uniqueness: this compound is unique due to its specific block structure and molecular weight, which confer distinct surfactant properties. Its ability to form stable emulsions and prevent bloat in ruminants sets it apart from other similar compounds .

生物活性

Poloxalene, a synthetic surfactant, is primarily recognized for its role as an anti-bloat agent in livestock, particularly cattle and sheep. Its biological activity is characterized by its ability to reduce the incidence and severity of bloat caused by the consumption of leguminous forages. This article reviews the biological activity of this compound, focusing on its efficacy in preventing bloat, mechanism of action, and relevant research findings.

This compound acts as a surfactant that alters the surface tension of gas bubbles in the rumen, promoting the coalescence of smaller bubbles into larger ones. This process facilitates the expulsion of gas from the rumen, thereby alleviating bloat. The compound is typically administered in pellet or block form, allowing for controlled intake by livestock.

Efficacy in Bloat Prevention

Numerous studies have demonstrated the effectiveness of this compound in preventing bloat in various livestock species. Below is a summary of key findings from significant research:

Case Studies

-

Cattle Grazing on Ladino Clover :

In an experiment comparing this compound with penicillin, cattle treated with this compound showed significantly lower incidence and severity of bloat when grazing on Ladino clover. The study indicated that this compound effectively controlled severe and lethal bloat, highlighting its potential as a preferred treatment option over antibiotics like penicillin which had a limited duration of effectiveness . -

Alfalfa Bloat Prevention :

A crossover study involving Jersey steers demonstrated that this compound was effective in preventing bloat when fed fresh alfalfa. The results indicated that while the mineral mixture provided some protection, it was not as effective as this compound .

Research Findings

Research has consistently shown that this compound is a reliable agent for managing bloat in ruminants:

- Dosage Variability : The amount required for effective bloat prevention varies significantly between species and individual animals. For instance, lambs required higher doses relative to body weight compared to cattle .

- Safety Profile : Studies indicate that this compound has a favorable safety profile when used as directed, with no significant adverse effects reported in treated animals .

- Long-term Effects : Some studies suggest that prolonged administration may lead to reduced clearance of ammonia in treated animals, indicating a need for careful monitoring during extended use .

属性

IUPAC Name |

2-methyloxirane;oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O.C2H4O/c1-3-2-4-3;1-2-3-1/h3H,2H2,1H3;1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVGRUAULSDPKGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CO1.C1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

691397-13-4, 126925-06-2, 697765-47-2, 9003-11-6, 106392-12-5 | |

| Record name | Ethylene oxide-propylene oxide triblock copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=691397-13-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxirane, 2-methyl-, polymer with oxirane, graft | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126925-06-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylene oxide-propylene oxide diblock copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=697765-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylene oxide-propylene oxide copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9003-11-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylene oxide-propylene oxide block copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106392-12-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

102.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid, Liquid; [Hawley] Cloudy paste or hazy viscous liquid; [MSDSonline] | |

| Record name | Oxirane, 2-methyl-, polymer with oxirane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Poloxalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6740 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble in cold water | |

| Record name | Poloxamer 188 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11333 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

P188 seals stable defects in cell membranes induced by skeletal muscle cell membranes rupture induced by ischemia-reperfusion injury, electroporation, irradiation, and heat damage. The full mechanism of action of P188 in inducing cytoprotective effects is not clear; however, based on _in vitro_ experiments and the structural similarity to plasmalemma, P188 may be directly incorporated into the phospholipid bilayer to attenuate the extent of tissue injury. Its high surface activity facilitates P188 to be inserted into lipid monolayers. P188 is proposed to exert localized actions by only interacting with damaged and compromised bilayers where the local lipid packing density is reduced. In addition to the direct interaction with the membrane, P188 was shown to inhibit MMP-9 protein levels and activity, as well as the NF-κB signal pathway, in the model of acute cerebral ischemia, which is associated with increased BBB permeability leading to cerebral edema and increased penetration. MMP-9 is a key factor in extracellular matrix (ECM) degradation and BBB disruption. | |

| Record name | Poloxamer 188 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11333 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Color/Form |

Liquid | |

CAS No. |

53637-25-5, 691397-13-4, 9003-11-6, 106392-12-5 | |

| Record name | Thanol E 4003 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053637255 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Poloxamer 407 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11252 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Poloxamer 188 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11333 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Poloxalene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11451 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Poloxalene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63908 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxirane, 2-methyl-, polymer with oxirane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Oxirane, 2-methyl-, polymer with oxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.740 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Oxirane, 2-methyl-, polymer with oxirane, block | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.042 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POLOXALENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7222 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does poloxalene prevent bloat in cattle?

A1: [, , , ] this compound acts as a surfactant, reducing the surface tension of rumen fluid. This inhibits the formation of stable foam from protein-rich legumes like alfalfa, allowing for normal gas expulsion through eructation. Without this compound, trapped gas causes bloat, which can be fatal.

Q2: What makes this compound more effective than penicillin in preventing bloat?

A2: [] Research shows that this compound maintains its bloat-preventing effect for a longer duration compared to penicillin. This makes this compound more suitable for pasture conditions where frequent administration is challenging.

Q3: Is there a relationship between the dosage of this compound and its effectiveness in preventing bloat?

A3: [] Studies suggest a dose-response relationship for this compound. While daily treatments of 1.0, 1.5, or 2.0 g of this compound per 100 lb (45.4 kg) body weight did not show statistically significant differences, a trend toward greater efficacy with increasing dosage was observed. []

Q4: How does this compound affect rumen fermentation?

A4: [] this compound, even at doses up to 40g per day, appears to have no significant impact on key rumen fermentation parameters such as ammonia concentration, pH, and volatile fatty acid concentrations. [] In vitro studies also showed no negative effect on cellulose digestion by rumen microbes. []

Q5: Are there any alternative compounds or strategies for bloat prevention in cattle?

A5: [, ] Yes, alternative legumes like sainfoin, birdsfoot trefoil, and cicer milkvetch are naturally bloat-safe. [] Additionally, management practices like wilting alfalfa, co-grazing with tannin-containing forages, and selecting appropriate growth stages can also mitigate bloat risk. [] While mineral mixes have been explored, they have not been found to be as effective. []

Q6: Is this compound safe for lactating dairy cows? Does it affect milk production or quality?

A6: [, , ] Studies have shown that this compound, at doses effective for bloat prevention, does not negatively impact milk production, milk composition (fat, protein, solids-not-fat), or overall animal health in dairy cows. [, , ] Furthermore, no off-flavors were detected in the milk of this compound-treated cows. [, ]

Q7: How is this compound metabolized and excreted in the body?

A7: [] Despite its large molecular weight, a portion of this compound is absorbed from the gastrointestinal tract. [] The absorbed portion is then rapidly excreted, primarily through bile and urine, with minimal retention in body tissues. []

Q8: What is the chemical structure of this compound?

A8: this compound is a polyoxypropylene polyoxyethylene block polymer, categorized as a nonionic surfactant. [] It consists of a hydrophobic polyoxypropylene central block flanked by hydrophilic polyoxyethylene chains.

Q9: Has this compound been explored for applications beyond bloat prevention in cattle?

A10: Yes, this compound has been investigated for potential applications in drug delivery and material science. [, ] Its surfactant properties make it a promising candidate for enhancing the solubility and bioavailability of poorly soluble drugs. [, ] Moreover, its biocompatibility has led to its exploration in developing novel drug delivery systems. [, ]

Q10: What are some future research directions for this compound?

A11: [, ] Further research could explore its potential in controlled release formulations for livestock and other applications like drug delivery for humans. Investigating the relationship between this compound's structure and its anti-bloating activity could lead to the development of even more effective and targeted bloat control strategies.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。